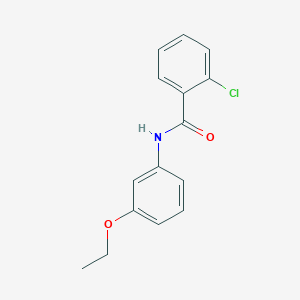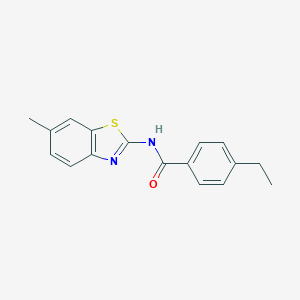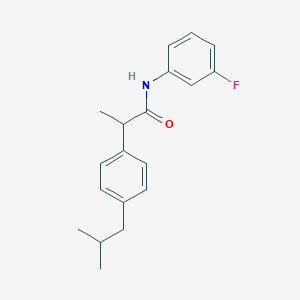
N-(3-methoxyphenyl)-2-(4-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-2-(4-methylphenoxy)acetamide, commonly known as MPA-N, is a chemical compound with potential applications in scientific research. It is a derivative of the well-known drug, fenofibrate, which is used to treat high cholesterol levels in the blood. MPA-N has been synthesized and studied for its potential to modulate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a key role in regulating metabolism and inflammation.
Wirkmechanismus
MPA-N binds to the ligand-binding domain of N-(3-methoxyphenyl)-2-(4-methylphenoxy)acetamide, inducing conformational changes that allow for the recruitment of coactivator proteins and subsequent activation of target genes. The specific effects of MPA-N on PPARα and PPARγ depend on the cellular context and the presence of other coactivators or corepressors.
Biochemical and Physiological Effects:
Studies have shown that MPA-N can induce the expression of genes involved in lipid metabolism and fatty acid oxidation, as well as reduce inflammation in certain cell types. It has also been shown to improve insulin sensitivity and glucose uptake in adipocytes. These effects suggest that MPA-N could have potential therapeutic applications in the treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPA-N in lab experiments is its specificity for N-(3-methoxyphenyl)-2-(4-methylphenoxy)acetamide and lack of off-target effects. However, its potency and efficacy may vary depending on the cell type and experimental conditions. Additionally, the optimal dosing and administration of MPA-N for in vivo studies have not been fully established.
Zukünftige Richtungen
1. Investigating the effects of MPA-N on other PPAR isoforms, such as PPARδ.
2. Examining the potential therapeutic applications of MPA-N in animal models of metabolic disorders.
3. Developing more potent and selective PPAR modulators based on the structure of MPA-N.
4. Exploring the potential role of MPA-N in regulating immune function and inflammation.
5. Investigating the effects of MPA-N on other cellular pathways and signaling pathways.
In conclusion, MPA-N is a promising compound for scientific research, particularly in the field of metabolic disorders. Its ability to selectively modulate N-(3-methoxyphenyl)-2-(4-methylphenoxy)acetamide and regulate lipid metabolism and inflammation make it a potential candidate for future therapeutic applications. Further studies are needed to fully understand its mechanism of action and potential limitations.
Synthesemethoden
MPA-N can be synthesized by reacting 3-methoxyaniline with 4-methylphenol in the presence of a base, followed by acetylation with acetic anhydride and subsequent reaction with chloroacetyl chloride. The resulting intermediate is then reacted with sodium methoxide and 4-methylphenoxyacetic acid to yield MPA-N.
Wissenschaftliche Forschungsanwendungen
MPA-N has shown potential as a PPAR modulator, particularly for PPARα and PPARγ. These receptors are involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation. MPA-N has been shown to activate PPARα and inhibit PPARγ, which could have implications for the treatment of metabolic disorders such as diabetes and obesity.
Eigenschaften
Molekularformel |
C16H17NO3 |
|---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
N-(3-methoxyphenyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H17NO3/c1-12-6-8-14(9-7-12)20-11-16(18)17-13-4-3-5-15(10-13)19-2/h3-10H,11H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
FYVHREIZWBKBGW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




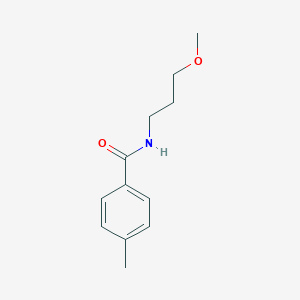
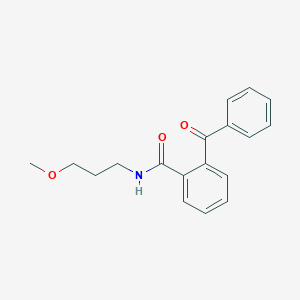
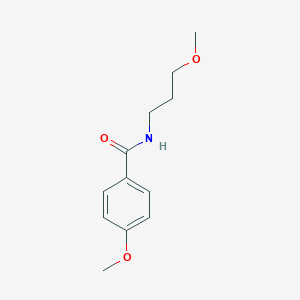
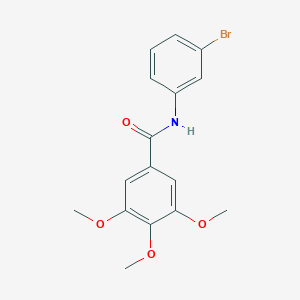
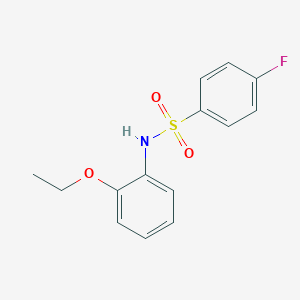
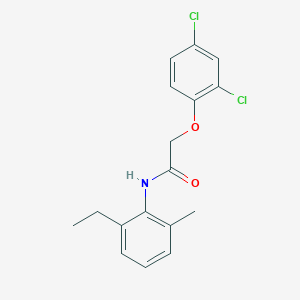
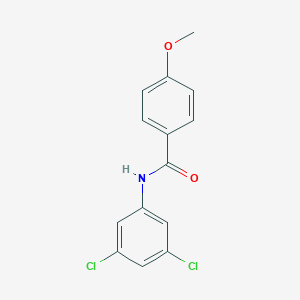

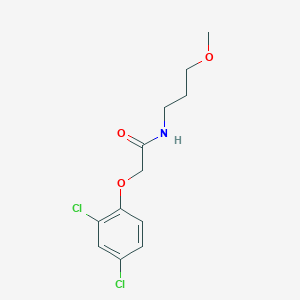
![Ethyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B291827.png)
